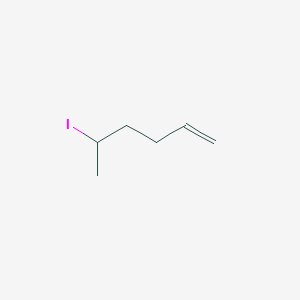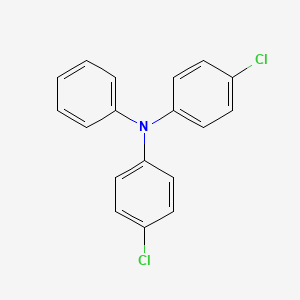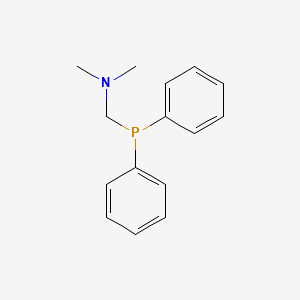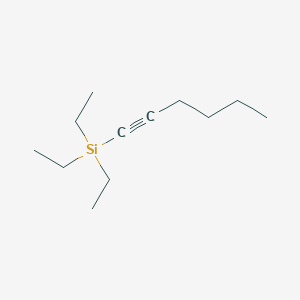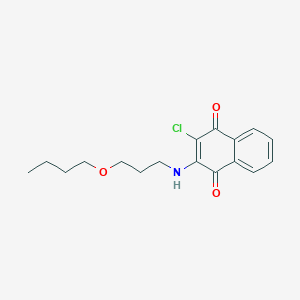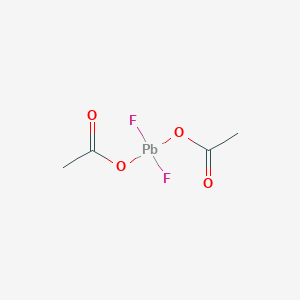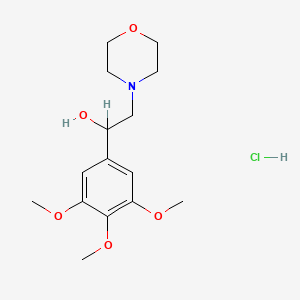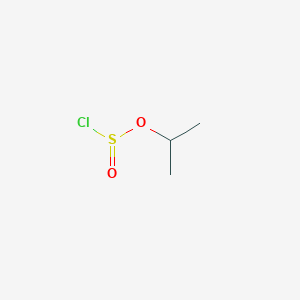
CID 57275334
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-Dimethyl-N-(methylsilyl)silanamine: is an organosilicon compound with the molecular formula C3H13NSi2. It is a derivative of ammonia where the hydrogen atoms are replaced by methyl and silyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-N-(methylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with ammonia. The reaction proceeds as follows:
2(CH3)3SiCl+NH3→(CH3)3SiNHSi(CH3)3+2HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl chloride. The product, N,1-Dimethyl-N-(methylsilyl)silanamine, is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,1-Dimethyl-N-(methylsilyl)silanamine involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,1-Dimethyl-N-(methylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions typically involve the conversion of the silyl groups to silanes.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
N,1-Dimethyl-N-(methylsilyl)silanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of N,1-Dimethyl-N-(methylsilyl)silanamine involves its ability to form stable bonds with various substrates. The silyl groups enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)amine:
Trimethylsilylamine: Contains a single trimethylsilyl group and is less reactive compared to N,1-Dimethyl-N-(methylsilyl)silanamine.
Uniqueness
N,1-Dimethyl-N-(methylsilyl)silanamine is unique due to its specific combination of methyl and silyl groups, which confer distinct chemical properties. Its ability to undergo a wide range of reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C3H9NSi2 |
|---|---|
Poids moléculaire |
115.28 g/mol |
InChI |
InChI=1S/C3H9NSi2/c1-4(5-2)6-3/h1-3H3 |
Clé InChI |
VJACOTWNWUXQHG-UHFFFAOYSA-N |
SMILES canonique |
CN([Si]C)[Si]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)
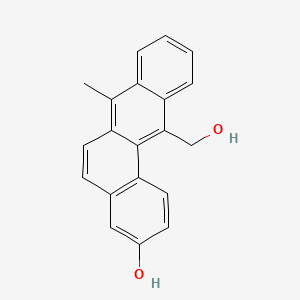
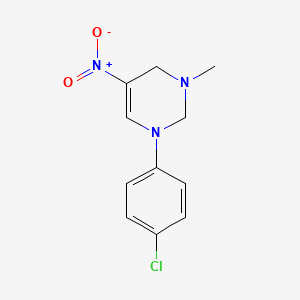
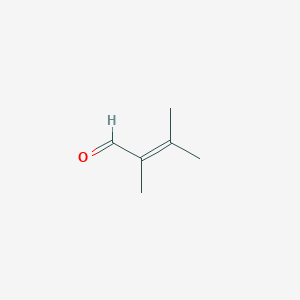
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
